molecular formula C3H7NO3 B125429 N-Hydroxyurethane CAS No. 589-41-3

N-Hydroxyurethane

Cat. No.: B125429
CAS No.: 589-41-3
M. Wt: 105.09 g/mol
InChI Key: VGEWEGHHYWGXGG-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-Hydroxyurethane has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Target of Action

N-Hydroxyurethane is a chemical compound that interacts with various biological targets. The primary target of this compound is the pyrimidine base, cytosine, of nucleic acids . This interaction plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of this compound involves its reaction with the pyrimidine base, cytosine, of nucleic acids . This interaction leads to changes at the molecular level, affecting the structure and function of the nucleic acids.

Biochemical Pathways

It is known that this compound can cause chromosomal fragmentation at millimolar concentrations . This suggests that it may interfere with DNA replication and repair pathways, leading to genomic instability.

Pharmacokinetics

It is known that this compound can be synthesized from urethane, suggesting that it may be metabolized in the body .

Result of Action

The interaction of this compound with nucleic acids can lead to chromosomal fragmentation at millimolar concentrations . This can result in cell toxicity, particularly in cultured normal human leukocytes . The cellular effects of this compound’s action are likely to depend on the concentration of the compound and the specific cell type.

Safety and Hazards

N-Hydroxyurethane is harmful if swallowed, in contact with skin, or if inhaled. It should be disposed of in an approved waste disposal plant. It should not be used in food, drug, pesticide, or biocidal product use .

Future Directions

Non-isocyanate polyurethanes (NIPUs) based on the polyaddition of poly(cyclic carbonate)s to polyamines have emerged in the past decade as greener alternatives to conventional PUs. N-Hydroxyurethane could potentially be a safer alternative to harmful bisphenol A-based PHUs and provide a useful strategy for CO2 revalorization .

Biochemical Analysis

Biochemical Properties

N-Hydroxyurethane plays a significant role in biochemical reactions, particularly in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides . It interacts with enzymes such as N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine, facilitating these reactions. The nature of these interactions involves the formation of stable intermediates that promote the desired chemical transformations.

Cellular Effects

This compound has been shown to cause chromosomal fragmentation at millimolar concentrations and induce cell toxicity in cultured normal human leukocytes . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects highlight the potential cytotoxic nature of this compound and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxyurethane can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C2H5OCOCl} + \text{NH2OH} \cdot \text{HCl} \rightarrow \text{C2H5OCOONH2} + \text{NaCl} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyurethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-hydroxyurea.

    Reduction: It can be reduced to form ethyl carbamate.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-Hydroxyurea

    Reduction: Ethyl carbamate

    Substitution: Various N-substituted derivatives

Comparison with Similar Compounds

N-Hydroxyurethane is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

    Ethyl carbamate: Lacks the hydroxyl group and has different reactivity.

    N-Hydroxyurea: Contains an additional hydroxyl group and has different biological activities.

    Hydroxycarbamic acid methyl ester: Similar structure but different alkyl group.

These compounds share some similarities in their chemical properties but differ significantly in their reactivity and applications.

Properties

IUPAC Name

ethyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWEGHHYWGXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207635
Record name N-Hydroxyurethane
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Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-41-3
Record name Hydroxyurethane
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Record name N-Hydroxyurethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyurethane
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Record name N-Hydroxyurethane
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Record name N-Hydroxyurethane
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Record name Ethyl hydroxycarbamate
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Record name N-HYDROXYURETHAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary metabolic pathway of N-Hydroxyurethane in rodents?

A1: this compound is primarily metabolized via N-hydroxylation in rodents, leading to the formation of urethane. [] Interestingly, urethane can also be converted back to this compound in these animals, indicating a reversible metabolic pathway. []

Q2: Does this compound metabolism differ in various organs?

A2: Yes, while liver homogenates from several species can metabolize this compound into urethane, this activity is not consistently observed in other organs. For example, whole-body homogenates of newborn mice and lung homogenates of young rats showed minimal or no metabolism of urethane to this compound. []

Q3: What enzyme is responsible for the conversion of this compound to urethane in the liver?

A3: Studies suggest that liver aldehyde oxidase plays a significant role in the reduction of this compound to urethane. This reaction requires the presence of electron donors like acetaldehyde or 2-hydroxypyrimidine. []

Q4: What other metabolic pathways are involved in this compound breakdown?

A4: this compound can also be conjugated with glucuronic acid, forming this compound glucuronide. [] Additionally, studies have identified ethylmercapturic acid, ethylmercapturic acid sulfoxide, and N-acetyl-S-carbethoxycysteine as urinary metabolites in animals treated with this compound. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.

Q6: Are there specific spectroscopic data available for this compound?

A6: While the provided research excerpts do not detail specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize compounds like this compound.

Q7: What are the carcinogenic effects of this compound?

A8: this compound has been shown to induce thymic lymphosarcomas and lung adenomas in mice following repeated intraperitoneal injections. []

Q8: How does the carcinogenic potency of this compound compare to urethane?

A9: Studies in mice suggest that this compound exhibits similar carcinogenic potency to urethane in inducing both thymic lymphosarcomas and lung adenomas. [, ]

Q9: Does this compound affect DNA synthesis?

A11: Yes, this compound has been shown to inhibit DNA synthesis in HeLa cells without significantly affecting RNA or protein synthesis. This inhibition is thought to target a reaction in the biosynthesis of deoxyribonucleotides from ribonucleotides. []

Q10: Does this compound induce chromosome aberrations?

A12: Research suggests that this compound can induce chromosome aberrations in both plant and human cell models. In Vicia faba root meristems, it caused chromosomal breaks. [] Similarly, in cultured human leukocytes, this compound at millimolar concentrations resulted in a high incidence of chromosome breaks. []

Q11: How is this compound typically analyzed and quantified?

A13: Gas chromatography, particularly when coupled with derivatization techniques like trimethylsilylation or acetylation, has been used for the analysis and quantification of this compound and its metabolites. [] Colorimetric methods for determining this compound and related compounds have also been developed. []

Q12: Has this compound been investigated for any therapeutic applications?

A15: While this compound itself is not used clinically, some derivatives, particularly bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives, have shown promising antitumor activity in preclinical studies. [, ]

Q13: Is there any research on this compound's impact on specific organs like the prostate?

A16: Studies have investigated the uptake and secretion of this compound by the prostate gland in dogs and rats. Results show that it can rapidly enter the prostate and be recovered from prostatic fluid, indicating its ability to penetrate this organ. []

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